molecular formula C16H15Cl2N3O2S B423056 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone

4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone

Cat. No.: B423056
M. Wt: 384.3g/mol
InChI Key: DCZWGFRAMRMSEC-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbothioamide group linked to a benzylidene moiety substituted with dichlorobenzyl and methoxy groups

Properties

Molecular Formula

C16H15Cl2N3O2S

Molecular Weight

384.3g/mol

IUPAC Name

[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H15Cl2N3O2S/c1-22-15-6-10(8-20-21-16(19)24)2-5-14(15)23-9-11-3-4-12(17)7-13(11)18/h2-8H,9H2,1H3,(H3,19,21,24)/b20-8+

InChI Key

DCZWGFRAMRMSEC-DNTJNYDQSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone: shares similarities with other hydrazinecarbothioamide derivatives and benzylidene compounds.

    This compound: can be compared to compounds like this compound in terms of structure and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

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